molecular formula C15H10N2O2 B8239015 4-(4-Nitrophenyl)quinoline

4-(4-Nitrophenyl)quinoline

Cat. No.: B8239015
M. Wt: 250.25 g/mol
InChI Key: PMHDSQDSKJSXND-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a nitrophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)quinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of an aromatic aldehyde with an amine in the presence of a catalyst. For this compound, the reaction between 4-nitrobenzaldehyde and aniline in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride is commonly employed .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrophenyl)quinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Reduction: 4-(4-Aminophenyl)quinoline.

    Oxidation: this compound N-oxide.

    Substitution: 4-(4-Halophenyl)quinoline derivatives.

Mechanism of Action

The biological activity of 4-(4-Nitrophenyl)quinoline is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

    4-Phenylquinoline: Lacks the nitro group, resulting in different biological activities.

    4-(4-Methylphenyl)quinoline: Substitution with a methyl group instead of a nitro group alters its chemical reactivity and biological properties.

    4-(4-Chlorophenyl)quinoline: The presence of a chlorine atom instead of a nitro group affects its electronic properties and reactivity.

Uniqueness: 4-(4-Nitrophenyl)quinoline is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various chemical transformations and biological applications .

Properties

IUPAC Name

4-(4-nitrophenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-17(19)12-7-5-11(6-8-12)13-9-10-16-15-4-2-1-3-14(13)15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHDSQDSKJSXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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